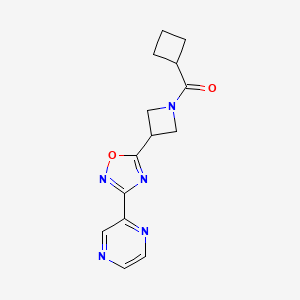

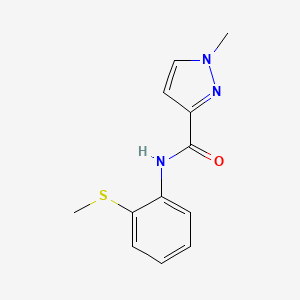

![molecular formula C18H19N5O B2572449 4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine CAS No. 478046-37-6](/img/structure/B2572449.png)

4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine” is a chemical compound that is structurally similar to Rosiglitazone . It is also known as 5- [4- [2- [N-methyl-N- (2-pyridinyl)amino]ethoxy]benzyl]-2,4-thiazolidinedione .

Synthesis Analysis

The synthesis of this compound involves the reaction of a 2-halogeno pyridine with 2-amino ethanol, which yields heterocyclic amino alcohols. The anion of the amino alcohol is then reacted with 4-fluoro benzaldehyde in DMF to produce 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy] -benzaldehyde .

Molecular Structure Analysis

The molecular formula of this compound is C18H19N3O3S . It has a molecular weight of 357.43 . The InChI code for this compound is 1S/C18H19N3O3S.C4H4O4/c1-21 (16-4-2-3-9-19-16)10-11-24-14-7-5-13 (6-8-14)12-15-17 (22)20-18 (23)25-15;5-3 (6)1-2-4 (7)8/h2-9,22H,10-12H2,1H3, (H,20,23);1-2H, (H,5,6) (H,7,8)/b;2-1- .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Knovengel condensation between Aldehydes and 2,4-thiazolidindione . This compound is an intermediate in the synthesis of Rosiglitazone .

Physical And Chemical Properties Analysis

This compound forms colorless crystals from methanol . It has a melting point of 153-155°C . It is readily soluble in ethanol and in buffered aqueous solution with pH of 2.3; its solubility decreases with increasing pH in the physiological range .

Scientific Research Applications

- 2A4MP4HB forms organic nonlinear optical single crystals. These crystals exhibit second-order hyperpolarizability, making them valuable for applications in optoelectronic devices .

- Researchers have synthesized derivatives containing similar structural motifs, and some of these exhibit promising antiviral activity .

- For instance, 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol inhibits p90 ribosomal S6 kinases 2 (RSK2), while other derivatives show moderate inhibitory potency against CK1d, p38a, and aurora A kinases .

- Crystals related to benzoate families, such as methyl p-hydroxybenzoate and 2-amino-4-methylpyridinium 4-nitrobenzoate, exhibit second harmonic conversion (SHC) properties .

Nonlinear Optical (NLO) Materials

Antiviral Studies

Antimicrobial Properties

Antiproliferative Activity

Crystal Engineering

Molecular Design and Theoretical Studies

Mechanism of Action

This compound is structurally similar to Rosiglitazone, which is an oral antidiabetic agent that acts primarily by increasing insulin sensitivity . Rosiglitazone improves glycemic control while reducing circulating insulin levels . It improves sensitivity to insulin in muscle and adipose tissue and inhibits hepatic gluconeogenesis .

properties

IUPAC Name |

4-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-23(17-4-2-3-10-20-17)12-13-24-15-7-5-14(6-8-15)16-9-11-21-18(19)22-16/h2-11H,12-13H2,1H3,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVXOBNPXINLHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)C2=NC(=NC=C2)N)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

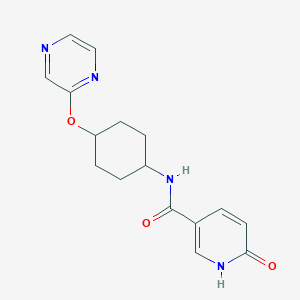

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2572370.png)

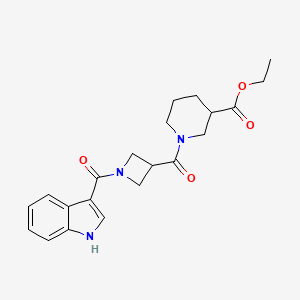

![1H-Indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2572371.png)

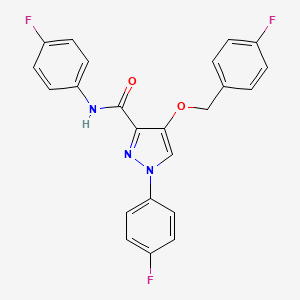

![N-(3,5-dimethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2572374.png)

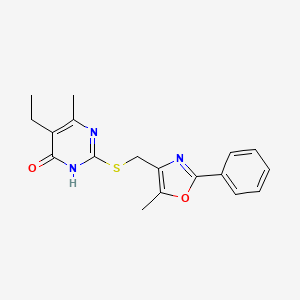

![2-Chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2572376.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572378.png)

![Ethyl 4-{4-[(2,5-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2572381.png)

![2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide](/img/structure/B2572384.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2572385.png)